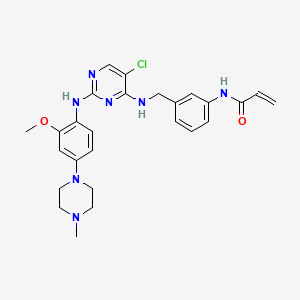
Jak3-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JAK3-IN-1 is a potent and selective JAK3 inhibitor.
生物活性
Jak3-IN-1 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial protein involved in the signaling pathways of various cytokines that regulate immune responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on immune cells, and implications for therapeutic applications.
Overview of JAK3
JAK3 is primarily expressed in hematopoietic cells and plays a significant role in the signaling pathways of interleukin receptors, particularly those involved in lymphocyte development and function. Dysregulation or mutations in JAK3 can lead to various immunological disorders, including severe combined immunodeficiency (SCID) and certain types of cancer. Inhibitors like this compound are being investigated for their potential to modulate immune responses and treat autoimmune diseases and malignancies.
This compound exerts its biological effects by selectively inhibiting JAK3 activity. This inhibition results in the modulation of downstream signaling pathways, particularly those involving signal transducer and activator of transcription (STAT) proteins. By blocking JAK3, this compound can alter the production of pro-inflammatory cytokines and affect immune cell activation.
Key Mechanisms:
- Inhibition of Cytokine Signaling: this compound prevents the phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent gene expression related to inflammation and immune response.
- Regulation of T Cell Responses: Studies indicate that JAK3 inhibition can enhance T helper cell responses while suppressing regulatory T cell functions, which may contribute to increased inflammatory responses in certain contexts .
Biological Activity Data
The biological activity of this compound has been assessed through various experimental models. Below is a summary table highlighting key findings from studies involving this compound.
Case Studies
Several case studies have highlighted the therapeutic potential of JAK3 inhibitors like this compound:
Case Study 1: Treatment of SCID
A patient with SCID due to JAK3 deficiency showed significant improvement when treated with a JAK3 inhibitor. The treatment led to reduced infections and improved immune function, demonstrating the potential for this compound in managing genetic immunodeficiencies .
Case Study 2: Autoimmune Diseases
In a clinical trial involving patients with rheumatoid arthritis, treatment with Jak3 inhibitors resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and IL-17. This correlated with improved clinical symptoms and reduced disease activity scores .
Research Findings
Recent research has further elucidated the effects of this compound on various immune cells:
- Monocytes: Inhibition with this compound significantly enhanced TLR-mediated production of pro-inflammatory cytokines while suppressing anti-inflammatory responses .
- T Cells: The compound was shown to enhance CD4+ T cell activation while inhibiting regulatory functions, indicating a complex role in modulating adaptive immunity .
科学研究应用
Autoimmune Diseases
Jak3-IN-1 has shown promise in treating autoimmune conditions by modulating immune responses. Inhibiting JAK3 can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interleukin-17, which are pivotal in the pathogenesis of rheumatoid arthritis.
Case Study: Efficacy in Rheumatoid Arthritis
A study demonstrated that JAK3 inhibitors significantly reduced inflammation and symptoms in patients resistant to conventional treatments like disease-modifying antirheumatic drugs (DMARDs) and anti-tumor necrosis factor agents . The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, enhancing its therapeutic potential .
Hair Growth Promotion
Recent investigations have identified this compound as a potential agent for promoting hair growth. A novel selective JAK3 inhibitor, MJ04, demonstrated significant efficacy in promoting hair regrowth in mice models challenged with dihydrotestosterone (DHT), a hormone linked to androgenetic alopecia.
Case Study: Hair Regrowth Efficacy
In vivo studies showed that topical application of MJ04 led to early onset hair regrowth in DHT-challenged mice, with a favorable safety profile noted . This suggests that compounds like this compound could be developed into topical treatments for hair loss.
Comparative Analysis Table
| Compound | IC50 (nM) | Selectivity | Application |
|---|---|---|---|
| This compound | TBD | TBD | Autoimmune diseases, Hair loss |
| MJ04 | 2.03 | High | Hair regrowth |
| Z583 | 0.1 | 4500-fold | Autoimmune diseases |
属性
IUPAC Name |
N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXCBYVBIJACEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













